Cas no 5736-03-8 (2,2-dimethyl-1,3-dioxolane-4-carbaldehyde)

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is a versatile cyclic acetal-protected aldehyde, commonly employed as a key intermediate in organic synthesis. Its structure features a dioxolane ring that provides stability to the aldehyde functionality, making it particularly useful in reactions requiring controlled aldehyde reactivity. The compound is often utilized in the synthesis of chiral building blocks, pharmaceuticals, and fine chemicals due to its ability to undergo selective transformations. Its hydrolytic stability under neutral conditions allows for handling in a range of synthetic environments. The presence of the gem-dimethyl group further enhances steric protection, minimizing unwanted side reactions. This reagent is valued for its reliability in multi-step synthetic routes.
2,2-dimethyl-1,3-dioxolane-4-carbaldehyde structure
5736-03-8 structure
Product Name:2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
CAS No:5736-03-8
MF:C6H10O3
MW:130.141802310944
MDL:MFCD08460236
CID:46135
PubChem ID:110702
Update Time:2025-05-20

2,2-dimethyl-1,3-dioxolane-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
    • (R)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBALDEHYDE
    • 2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBALDEHYDE
    • (+/-)-2,2-dimethyl-[1,3]dioxolan-4-carbaldehyde
    • (+/-)-2,2-dimethyl-[1,3]dioxolane-4-carbaldehyde
    • (+/-)-2,3-(O-isopropylidene)glyceraldehyde
    • 1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (R)-
    • 2,2-dimethyl-[1,3]dioxolane-4-carbaldehyde
    • AC1L385E
    • AC1Q6QB3
    • Acetone D-glyceraldehyde
    • ACMC-20a17m
    • CTK3J8169
    • glyceraldehyde acetonide
    • 2,3-O-Isopropylideneglyceraldehyde
    • Acetone, cyclic formylethylene acetal
    • Glyceraldehyde, cyclic acetal with acetone
    • Racemic-solketyl aldehyde
    • AMY2442
    • DTXSID30972867
    • 2-benzhydrylidenebutanedioic acid
    • F18084
    • EN300-153128
    • A831407
    • (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
    • YSGPYVWACGYQDJ-UHFFFAOYSA-N
    • AKOS016843205
    • EINECS 227-244-2
    • CS-0513862
    • (4s)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde
    • NS00048029
    • 2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBALDEHYDE (50% SOLUTION IN DICHLOROMETHANE)
    • NSC 89869
    • 2,2-dimethyldioxolane4-carboxaldehyde
    • FT-0601176
    • SCHEMBL367023
    • FT-0609753
    • (+-)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
    • 2,2-dimethyldioxolane-4-carboxaldehyde
    • 5736-03-8
    • AKOS000283807
    • AB88348
    • FT-0652123
    • SB44863
    • MFCD00269683
    • SY047959
    • (S)-Glyceraldehyde acetonide
    • 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
    • MDL: MFCD08460236
    • Inchi: 1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3
    • InChI Key: YSGPYVWACGYQDJ-UHFFFAOYSA-N
    • SMILES: O1C(C=O)COC1(C)C

Computed Properties

  • Exact Mass: 130.063
  • Monoisotopic Mass: 130.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5A^2
  • XLogP3: 0

Experimental Properties

  • Density: 1.1066 (rough estimate)
  • Boiling Point: 180.82°C (rough estimate)
  • Flash Point: 44.6 °C
  • Refractive Index: 1.4189 (estimate)
  • PSA: 35.53
  • LogP: 0.33680

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2,2-dimethyl-1,3-dioxolane-4-carbaldehyde Related Literature

Additional information on 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

2,2-Dimethyl-1,3-Dioxolane-4-Carbaldehyde (CAS No. 5736-03-8): A Comprehensive Overview

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, also known by its CAS registry number 5736-03-8, is a versatile organic compound with a unique structure that has garnered significant attention in both academic and industrial research. This compound belongs to the class of aldehydes and features a dioxolane ring system, which contributes to its stability and reactivity. The dioxolane moiety, a five-membered cyclic ether with two oxygen atoms, plays a crucial role in its chemical properties and applications.

Recent studies have highlighted the potential of 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde in various fields, including pharmaceuticals, agrochemicals, and materials science. Its ability to undergo multiple types of reactions, such as aldol condensation and Michael addition, makes it an invaluable building block in organic synthesis. Researchers have explored its use as an intermediate in the synthesis of bioactive compounds, including antibiotics and antiviral agents.

The compound's structure is characterized by a carbaldehyde group attached to a dioxolane ring with two methyl substituents. This arrangement not only enhances its stability but also imparts unique electronic properties. The carbaldehyde group is highly reactive and can participate in various nucleophilic additions and oxidations. The dioxolane ring, on the other hand, provides steric hindrance and modulates the reactivity of the aldehyde group.

One of the most notable advancements in the study of 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde involves its application in drug delivery systems. Scientists have developed novel methods to utilize this compound as a precursor for biodegradable polymers and controlled-release drug carriers. Its ability to form stable polymeric networks has opened new avenues in biomedical engineering.

In addition to its synthetic applications, 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde has been investigated for its role in natural product synthesis. Researchers have successfully employed this compound as an intermediate in the total synthesis of complex natural molecules with therapeutic potential. For instance, recent studies have demonstrated its utility in the synthesis of sesquiterpenoids and other bioactive natural products.

The synthesis of 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the condensation of a suitable aldehyde with a dihydroxy compound followed by cyclization under acidic or basic conditions. Recent optimizations have focused on improving yield and reducing reaction time through the use of catalytic systems.

From an environmental perspective, 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde exhibits favorable biodegradation properties under aerobic conditions. This makes it an attractive candidate for green chemistry applications where sustainability is a key concern. Its low toxicity profile further enhances its suitability for use in eco-friendly processes.

In conclusion, 2,2-Dimethyl-1,3-Dioxolane-4-Carbaldehyde (CAS No. 5736-03-8) stands out as a critical compound with diverse applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research directions while maintaining relevance in both academic and industrial settings.

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